2,3-Dichloro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine is an organic compound with a molecular formula of C8H6Cl2O2 It is a derivative of 1,4-benzodioxine, where two chlorine atoms are substituted at the 2 and 3 positions
Preparation Methods
The synthesis of 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine. This can be achieved through various synthetic routes, including:
Direct Chlorination: This method involves the direct introduction of chlorine gas into 2,3-dihydro-1,4-benzodioxine under controlled conditions.
Catalytic Methods: Utilizing catalysts such as iron(III) chloride to facilitate the chlorination process.
Industrial Production: Large-scale production may involve continuous flow reactors where the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding diols.
Scientific Research Applications
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine exerts its effects involves interactions with various molecular targets. The chlorine atoms play a crucial role in its reactivity, influencing the compound’s ability to interact with enzymes and other biological molecules. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine can be compared with other similar compounds such as:
2,3-Dihydro-1,4-benzodioxine: The parent compound without chlorine substitutions.
2,3-Dichloro-1,4-benzodioxine: A similar compound with chlorine atoms at different positions.
1,4-Benzodioxane: A structurally related compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dichloro-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKHXCVLVUARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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